molecular formula C21H19FN4O2 B11235510 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one

Cat. No.: B11235510
M. Wt: 378.4 g/mol
InChI Key: KEURZAHYODCNEZ-UHFFFAOYSA-N
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Description

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidin-2-one core, the introduction of the indazole moiety, and the attachment of the dihydroisoquinoline group. Common reagents used in these reactions include:

    Pyrrolidin-2-one formation: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.

    Indazole introduction: This can be achieved through nucleophilic substitution reactions using 4-fluoro-1H-indazole and appropriate leaving groups.

    Dihydroisoquinoline attachment: This step may involve the use of coupling reagents such as EDCI or DCC to form the amide bond.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indazole or dihydroisoquinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles or electrophiles, appropriate solvents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-chloro-1H-indazol-3-yl)pyrrolidin-2-one
  • 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-bromo-1H-indazol-3-yl)pyrrolidin-2-one

Uniqueness

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one is unique due to the presence of the fluoro group on the indazole moiety, which can impart distinct electronic and steric properties. This can affect the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C21H19FN4O2

Molecular Weight

378.4 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C21H19FN4O2/c22-16-6-3-7-17-19(16)20(24-23-17)26-12-15(10-18(26)27)21(28)25-9-8-13-4-1-2-5-14(13)11-25/h1-7,15H,8-12H2,(H,23,24)

InChI Key

KEURZAHYODCNEZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3CC(=O)N(C3)C4=NNC5=C4C(=CC=C5)F

Origin of Product

United States

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